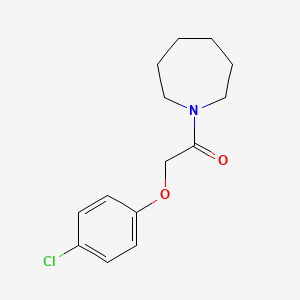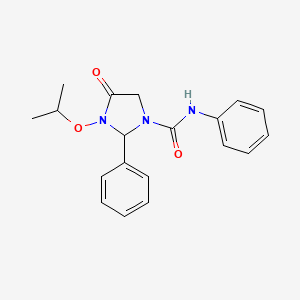
4-oxo-N,2-diphenyl-3-(propan-2-yloxy)imidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE is a synthetic compound that belongs to the class of imidazolidine derivatives Imidazolidine is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of diphenylamine with isopropyl chloroformate to form an intermediate, which is then reacted with imidazolidine-2,4-dione under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazolidine derivatives.
Scientific Research Applications
4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as imidazole and its derivatives share structural similarities with 4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE.
Pyrrolidine Derivatives: Pyrrolidine and its derivatives also exhibit similar chemical properties and applications.
Uniqueness
4-OXO-N2-DIPHENYL-3-(PROPAN-2-YLOXY)IMIDAZOLIDINE-1-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both diphenyl and isopropyl groups.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-oxo-N,2-diphenyl-3-propan-2-yloxyimidazolidine-1-carboxamide |
InChI |
InChI=1S/C19H21N3O3/c1-14(2)25-22-17(23)13-21(18(22)15-9-5-3-6-10-15)19(24)20-16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,20,24) |
InChI Key |
DVIBNZYTKCVRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1C(N(CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-5-amino-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11097878.png)
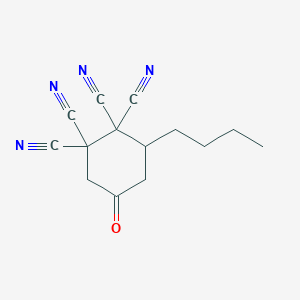
![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11097903.png)

![4-benzyl-5-(4-chlorophenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11097912.png)

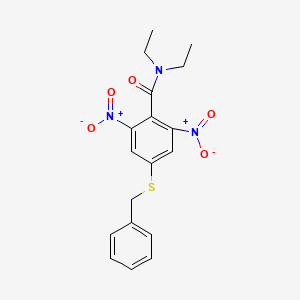
![Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B11097926.png)
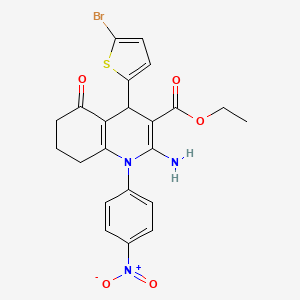
![Acetonitrile, 2-[1-(4-fluorophenyl)-5-tetrazolylthio]-](/img/structure/B11097940.png)
![ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097949.png)
![2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11097959.png)
![ethyl 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzoate](/img/structure/B11097971.png)
